

Technical Guide: Non-Destructive Drying of Calcium Iodide () [1]

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Compound of Interest

Compound Name: Calcium;diiodide;hydrate

CAS No.: 71626-98-7

Cat. No.: B1591387

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Executive Summary & Core Directive

The Challenge: Calcium iodide (

) is notoriously difficult to dry because it is extremely hygroscopic and chemically labile. The primary failure mode is hydrolytic decomposition, where the salt reacts with its own crystal water upon heating to release hydrogen iodide (

) and form calcium oxide/hydroxide. The secondary failure mode is oxidative discoloration, where iodide ions (

) oxidize to elemental iodine (

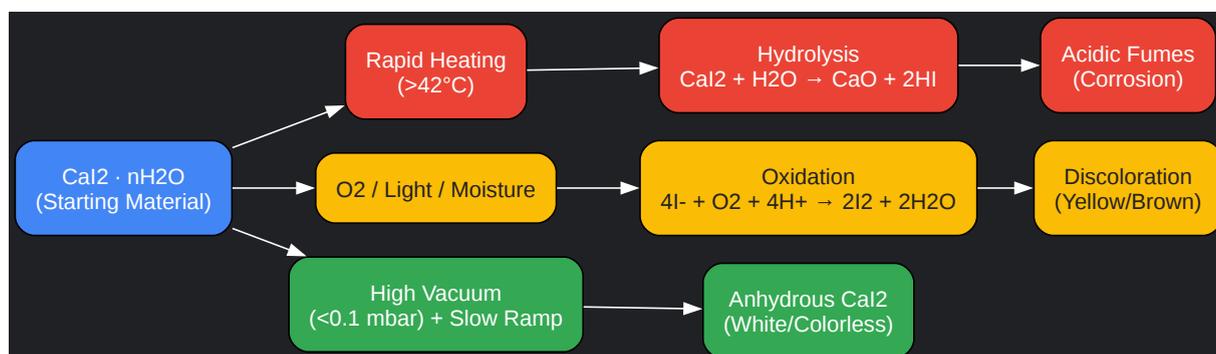
), turning the sample yellow/brown.[1]

The Solution: You cannot simply "bake"

. Successful drying requires a controlled vacuum ramp that removes water sub-solidus (below the hydrate melting point) or the use of chemical scavengers to reverse hydrolysis.

The Chemistry of Failure (Why your batch turned yellow)

Before attempting the protocol, understand the enemy. The decomposition follows two distinct pathways.



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Figure 1: Decomposition pathways of Calcium Iodide.[1][2] Note that rapid heating triggers hydrolysis, while exposure triggers oxidation.[1]

Validated Drying Protocols

Protocol A: The "Sub-Solidus" Vacuum Ramp (Standard)

Best for: General laboratory drying of hydrated salts.[1]

The Critical Insight:

has a melting point of approximately 42°C.[2][3] If you heat a wet sample directly to 100°C, the crystals melt in their own water of hydration. This creates a hot aqueous solution that rapidly hydrolyzes. You must remove the bulk water below 40°C.[1]

Parameter	Specification
Equipment	Vacuum Oven or Schlenk Line with cold trap
Vacuum Level	(High vacuum essential)
Inert Gas	Argon (preferred) or Nitrogen (dried)
Container	Glass or Quartz (Avoid metal contact due to corrosion risk)

Step-by-Step Workflow:

- Cold Evacuation: Place the sample in the vacuum oven at ambient temperature (20–25°C). Pull full vacuum. Hold for 4–6 hours.
 - Why: This removes surface moisture and begins dehydrating the hexahydrate without melting it.
- The Low Ramp: Increase temperature to 35°C. Hold for 12 hours.
 - Why: Approaches the phase transition energy without crossing the melting threshold.
- The Intermediate Ramp: Increase temperature to 75°C at a rate of . Hold for 24 hours.
 - Why: Once the bulk water is gone, the lattice is stable enough to withstand higher heat to drive off the final bound water molecules [1].
- Final Drying (Optional): If ultra-dry material is needed, ramp to 150°C for 4 hours.
- Cool Down: Backfill with dry Argon. Do not open to air while hot.

Protocol B: Chemical Suppression (High Purity)

Best for: Synthetic applications requiring <10 ppm water.[1]

This method uses Ammonium Iodide (

) as a "sacrificial" agent.

- Mix your sample with 5-10% wt/wt Ammonium Iodide ().
- Heat the mixture under vacuum to 250–300°C.
- Mechanism:

dissociates into

and

. The

gas creates an acidic atmosphere that chemically reverses any hydrolysis (

) and prevents oxidation [2].

- The excess

sublimes away, leaving pure anhydrous

.

Troubleshooting & FAQs

Q1: My sample turned yellow immediately after putting it in the oven. Why?

Diagnosis: Oxidative Shock. You likely had residual oxygen in the oven, or the oven was already hot. Fix:

- Ensure the oven is cold when loading.
- Perform a "Purge Cycle": Evacuate

Backfill with Argon

Evacuate again. Repeat 3x before heating.

- Emergency Cleanup: If the sample is slightly yellow, wash it with cold anhydrous acetone (dissolves

and

, but allows recrystallization) or simply sublime the iodine away under dynamic vacuum at 100°C (if the yellowing is superficial).

Q2: The material smells like acid/vinegar.

Diagnosis:Hydrolysis (HI release). You heated too fast. The hydrate melted, and the water reacted with the calcium ion. Fix:

- The sample is contaminated with Calcium Oxide/Hydroxide.
- You must re-dissolve in HI (hydroiodic acid), evaporate to dryness, and restart Protocol A. Or, use Protocol B (Ammonium Iodide) to reconvert the oxides back to iodides.

Q3: Can I use a desiccator with silica gel?

Diagnosis:Insufficient Driving Force. Answer: No. Silica gel is not strong enough to pull the final waters of hydration from Calcium Iodide.

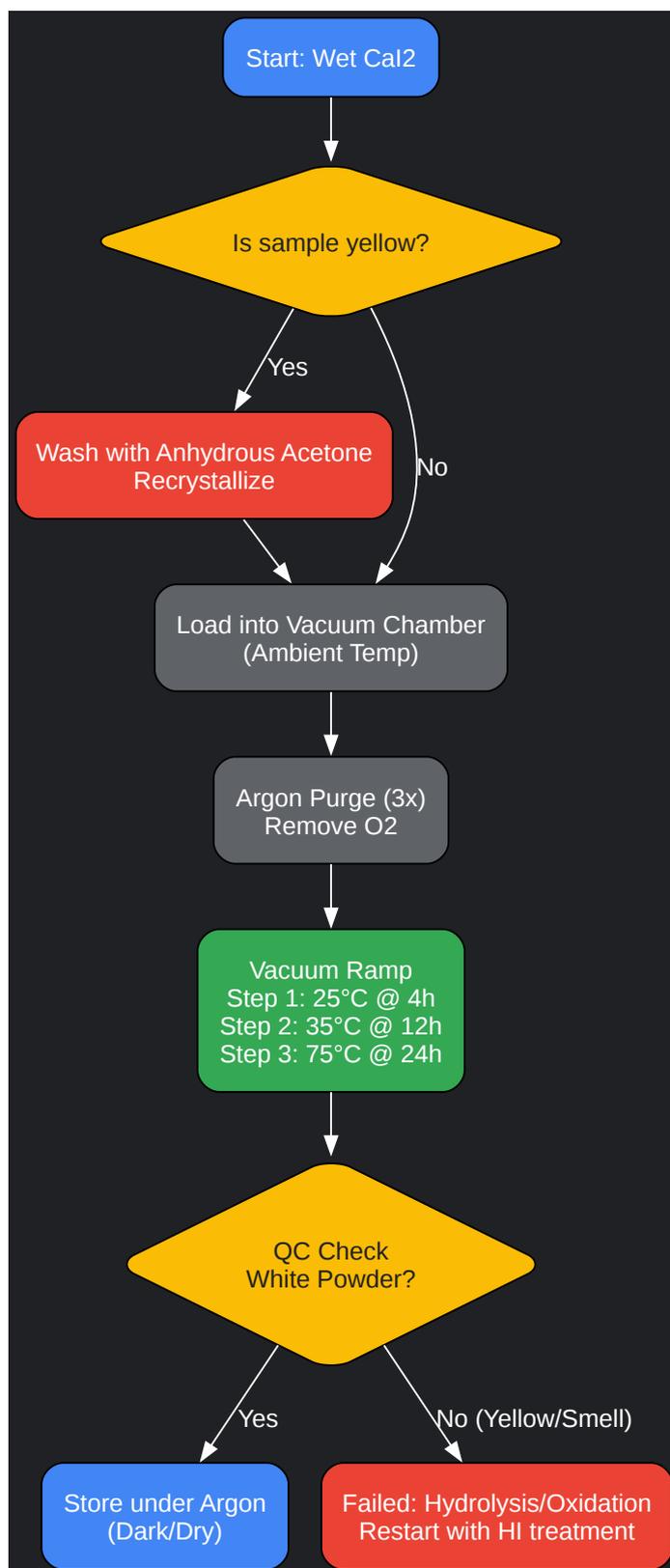
(Phosphorus Pentoxide) is a suitable desiccant for storage, but it cannot dehydrate the hexahydrate efficiently without vacuum assistance [3].

Q4: How do I store the dried material?

Answer:

- Vessel: Schlenk flask or ampoule sealed under Argon.
- Seal: Parafilm is insufficient. Use grease-sealed glass joints or Teflon-lined caps.[1]
- Location: Dark cabinet (light catalyzes oxidation).

Optimized Workflow Diagram



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Figure 2: Decision tree for processing Calcium Iodide, including remediation steps for pre-oxidized samples.

References

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- ◦ Cites the use of HI streams and ammonium iodide for dehydration.^[1]
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